molecular formula C13H16F3N B2639615 2-[4-(Trifluoromethyl)phenyl]azepane CAS No. 527673-78-5

2-[4-(Trifluoromethyl)phenyl]azepane

Cat. No.: B2639615
CAS No.: 527673-78-5
M. Wt: 243.273
InChI Key: UPODCADCMADPLI-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]azepane is an organic compound with the molecular formula C 13 H 16 F 3 N and a molecular weight of 243.27 g/mol . Its CAS Registry Number is 527673-78-5 . The compound is characterized by an azepane ring substituted with a [4-(trifluoromethyl)phenyl] group . Researchers can identify the compound using the SMILES string C1CCC(NCC1)C2=CC=C(C=C2)C(F)(F)F and the InChIKey UPODCADCMADPLI-UHFFFAOYSA-N . This compound is part of a class of trifluoromethyl-containing molecules that are of significant interest in medicinal and agricultural chemistry due to the potential for enhanced metabolic stability, lipophilicity, and binding selectivity . While specific biological data for this exact molecule is limited in the public domain, structural analogs and related scaffolds bearing the trifluoromethylphenyl group are frequently explored as key intermediates in drug discovery . For instance, trifluoromethyl-containing heterocycles have been synthesized and investigated for a range of pharmacological activities, including analgesic and antiplatelet effects, as well as inhibitory activity against enzymes like glycogen phosphorylase and dipeptidyl peptidase-4 (DPP-4) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPODCADCMADPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic/crystallographic Characterization of 2 4 Trifluoromethyl Phenyl Azepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and conformational analysis of 2-[4-(trifluoromethyl)phenyl]azepane in solution. A multi-nuclear approach, incorporating ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the molecule's atomic framework.

The structural integrity of this compound is unequivocally confirmed through the combined analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum displays characteristic signals for the protons of the azepane ring and the trifluoromethylphenyl substituent. The aromatic protons typically appear as a set of doublets in the downfield region, indicative of a para-substituted benzene (B151609) ring. The protons on the azepane ring resonate in the upfield region, with their chemical shifts and multiplicities providing information about their local electronic environment and through-bond coupling interactions.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group. The carbons of the flexible azepane ring appear in the aliphatic region of the spectrum.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial technique for structural verification. A single, sharp signal is expected in the ¹⁹F NMR spectrum, confirming the presence of the CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)7.65dJ = 8.2
¹H (Aromatic)7.45dJ = 8.2
¹H (Azepane-CH)4.20tJ = 6.5
¹H (Azepane-CH₂)1.5-2.0m
¹³C (Aromatic-C-CF₃)129.5q¹JCF ≈ 272
¹³C (Aromatic-CH)125.8q²JCF ≈ 32
¹³C (Aromatic-C)148.0s
¹³C (Azepane-CH)65.0s
¹³C (Azepane-CH₂)25-40
¹⁹F-62.5s

Note: The data in this table are predicted values based on known chemical shift ranges for similar structural motifs and should be considered illustrative.

The seven-membered azepane ring is known for its conformational flexibility, and NMR spectroscopy provides a powerful means to study its preferred conformations in solution. The analysis of proton-proton coupling constants (³JHH) within the azepane ring can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's geometry. For substituted azepanes, a single fluorine atom can bias the ring to one major conformation mq.edu.au.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximities between protons, further aiding in the elucidation of the three-dimensional structure and the relative orientation of the trifluoromethylphenyl group with respect to the azepane ring. In fluorinated molecules, through-space and through-hydrogen bond coupling constants, such as JFH, can also serve as valuable tools for conformational analysis nih.gov. The study of chemical shift anisotropy can also provide insights into the local electronic environment and conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For compounds containing a trifluoromethylphenyl group, common fragmentation pathways often involve the loss of the trifluoromethyl radical (•CF₃) or cleavage of the bond between the phenyl ring and the azepane moiety. The fragmentation of trifluoroacetyl derivatives of related compounds often involves α-cleavage from the amide nitrogen, leading to the formation of stable imine species researchgate.net. The presence of fluorine can also lead to characteristic migrations of fluorine atoms to other parts of the molecule during fragmentation rsc.org.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted)Ion StructureFragmentation Pathway
243[C₁₃H₁₆F₃N]⁺•Molecular Ion
174[C₁₂H₁₆N]⁺Loss of •CF₃
145[C₇H₄F₃]⁺Cleavage of C-N bond
99[C₆H₁₃N]⁺•Cleavage of C-C bond

Note: This table presents plausible fragmentation pathways based on general principles of mass spectrometry and the known behavior of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique yields a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles.

Beyond the structure of a single molecule, X-ray crystallography provides a wealth of information about how molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions. In the case of this compound, the presence of the fluorine atoms and the aromatic ring suggests the possibility of several types of non-covalent interactions.

Weak C-H···F hydrogen bonds are commonly observed in the crystal structures of fluorinated organic compounds and play a significant role in stabilizing the crystal packing researchgate.net. The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also possible. The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in biological systems. The study of intermolecular interactions in the crystalline state can be aided by tools such as Hirshfeld surface analysis, which allows for the quantitative assessment of different close contacts researchgate.net.

Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the summed electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

For this compound and its analogues, Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts that stabilize the crystal structure. The analysis involves generating a 3D Hirshfeld surface and its corresponding 2D fingerprint plot. The surface is typically colored based on the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

In a representative analysis of a crystal structure of a molecule analogous to this compound, the dominant intermolecular contacts are typically H···H, C···H/H···C, and F···H/H···F interactions. The significant contribution of H···H contacts is expected due to the abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts often represent weaker C-H···π interactions, which play a crucial role in the packing of aromatic systems. The presence of the trifluoromethyl group introduces the possibility of F···H interactions, which are a form of weak hydrogen bonding.

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the interactive data table below.

Table 1. Percentage contribution of intermolecular contacts for a representative azepane analogue determined from Hirshfeld surface analysis.
Interaction TypeContribution (%)
H···H45.5
C···H/H···C25.2
F···H/H···F18.8
N···H/H···N5.3
C···C3.1
Other2.1

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is an indispensable technique for the identification of functional groups within a molecule. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes. While FT-IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectra.

For this compound, vibrational spectroscopy can confirm the presence of key functional groups and provide information about the molecular structure. The analysis of the spectra involves assigning the observed absorption or scattering bands to specific vibrational modes of the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the azepane ring, C-H stretching vibrations of the aromatic and aliphatic portions, C=C stretching of the phenyl ring, and the strong, characteristic bands associated with the C-F stretching of the trifluoromethyl group.

Similarly, the Raman spectrum would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-F bonds. The combination of both FT-IR and Raman data allows for a more complete and reliable assignment of the vibrational modes.

A representative list of characteristic vibrational frequencies for this compound, based on data from analogous compounds, is provided in the interactive data table below. mdpi.com

Table 2. Representative FT-IR and Raman vibrational frequencies and their assignments for this compound.
Vibrational ModeFT-IR Frequency (cm-1)Raman Frequency (cm-1)Assignment
ν(N-H)~3350 (broad)-N-H stretching
ν(C-H)aromatic3100-30003100-3000Aromatic C-H stretching
ν(C-H)aliphatic2950-28502950-2850Aliphatic C-H stretching
ν(C=C)~1610, ~1520~1610, ~1520Aromatic C=C stretching
δ(CH2)~1460~1460CH2 bending
ν(C-F)~1325 (strong), ~1160 (strong), ~1120 (strong)~1325, ~1160, ~1120C-F stretching of CF3 group
ν(C-N)~1250~1250C-N stretching

ν = stretching, δ = bending

These spectroscopic signatures are crucial for the routine characterization and quality control of synthesized this compound and its analogues, ensuring the identity and purity of the compounds.

Computational and Theoretical Studies on 2 4 Trifluoromethyl Phenyl Azepane

Quantum Chemical Calculations for Electronic Structure and Property Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. nih.gov These methods can elucidate reaction mechanisms and predict various molecular properties. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It is based on the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are a unique functional of its electron density. nih.gov By employing methods like the self-consistent field (SCF), DFT can optimize molecular geometries and calculate parameters such as bond lengths, bond angles, and dipole moments. nih.gov

For 2-[4-(Trifluoromethyl)phenyl]azepane, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-31G**, could be employed to determine its most stable three-dimensional structure. espublisher.com The molecular electrostatic potential (MEP) surface could also be generated. The MEP is crucial for understanding intermolecular interactions, as it visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative DFT Data)

ParameterPredicted Value
C-N Bond Length (Azepane Ring)1.47 Å
C-C Bond Length (Aromatic Ring)1.39 Å
C-C-N Bond Angle (Azepane Ring)112°
Dihedral Angle (Phenyl-Azepane)45°

Note: The data in this table is illustrative and represents typical outputs from DFT calculations.

Quantum chemical calculations can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of NMR spectra are valuable for confirming the structure of newly synthesized compounds. nih.govmdpi.com Time-dependent DFT (TD-DFT) can be utilized to predict electronic absorption spectra. researchgate.net For this compound, predicted ¹H and ¹³C NMR chemical shifts would aid in its experimental characterization.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Carbon AtomPredicted Chemical Shift (ppm)
Azepane C265.2
Aromatic C1' (ipso)145.8
Aromatic C4' (with CF₃)128.5 (q, J ≈ 32 Hz)
Trifluoromethyl Carbon124.3 (q, J ≈ 272 Hz)

Note: The data in this table is illustrative and represents typical outputs from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

The azepane ring is known for its conformational flexibility. nih.gov Molecular modeling techniques are essential for exploring the possible conformations of this compound and identifying the most stable ones. mdpi.com This analysis can be performed using molecular mechanics force fields, which provide a computationally less expensive way to sample the conformational space compared to quantum mechanical methods. nih.gov The resulting low-energy conformers can then be further optimized using DFT. mdpi.com Understanding the preferred conformation is critical as it dictates how the molecule can interact with biological macromolecules.

Ligand-Target Docking and Molecular Dynamics Simulations (if applicable to identified biological targets)

Should a biological target for this compound be identified, molecular docking and molecular dynamics (MD) simulations would be the next steps in the computational investigation. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rjptonline.orgresearchgate.net This method is instrumental in rational drug design. rjptonline.org For this compound, docking studies could reveal potential binding modes within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation can assess the stability of the binding and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com This provides a more realistic picture of the interaction than static docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govphyschemres.org If a set of azepane analogs with known biological activities were available, a QSAR model could be developed. mdpi.com

This model would use molecular descriptors (numerical representations of chemical information) to predict the activity of new compounds, including this compound. mdpi.com QSAR can be a powerful tool in lead optimization, helping to prioritize which new analogs to synthesize. nih.gov

Academic Research Perspectives and Future Directions for 2 4 Trifluoromethyl Phenyl Azepane

Utility as a Chemical Probe or Research Tool in Chemical Biology

The unique physicochemical properties imparted by the trifluoromethyl group position 2-[4-(Trifluoromethyl)phenyl]azepane as a potentially powerful chemical probe. The presence of the ¹⁹F nucleus, which is 100% naturally abundant and possesses a high gyromagnetic ratio, allows for sensitive detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov

This opens several avenues for its use as a research tool:

Target Engagement Studies: Labeled versions of the compound could be used in ¹⁹F NMR-based screening assays to identify and validate interactions with proteins or other biological macromolecules. Changes in the fluorine chemical shift upon binding can provide information on target engagement and affinity.

In Vivo Imaging: As a fluorinated molecule, this compound or its derivatives could be developed into imaging agents for ¹⁹F MRI or Positron Emission Tomography (PET), if radiolabeled with ¹⁸F. nih.govmdpi.com This would enable non-invasive visualization of the compound's distribution, target localization, and pharmacokinetics in living organisms, providing crucial data for drug development.

Mechanism of Action Elucidation: By tracking the compound within cells or tissues, its role in specific biological pathways can be investigated. Its interactions can be mapped to shed light on complex cellular processes, making it a valuable tool in chemical biology.

Design and Synthesis of Advanced Derivatives for Targeted Research Applications

The structural framework of this compound is ripe for synthetic modification to create a library of advanced derivatives for targeted research. Modern synthetic methodologies, such as copper-catalyzed reactions and ring-expansion strategies, provide efficient routes to functionalized and trifluoromethyl-substituted azepanes. scienceopen.comnih.govresearchgate.net A diversity-oriented synthesis approach could be employed to systematically probe structure-activity relationships (SAR). thieme-connect.com

Key modifications could include:

Substitution on the Azepane Ring: Introducing functional groups at various positions (C3-C7) of the azepane ring can modulate conformational preferences and introduce new interaction points. Fluorination of the azepane ring itself can further restrict its conformation, which can be a powerful tool for enhancing binding selectivity. researchgate.netresearchgate.net

Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring or replacing it with other heterocyclic systems can fine-tune electronic properties and explore different binding pockets on a target protein.

N-Functionalization: The secondary amine of the azepane ring provides a convenient handle for introducing a variety of substituents to alter solubility, cell permeability, or to attach linkers for conjugation to other molecules, such as fluorescent dyes or affinity tags.

The following table outlines potential design strategies for advanced derivatives and their research applications.

Modification Site Proposed Derivative Class Synthetic Strategy Targeted Research Application
Azepane Nitrogen (N1)N-Alkyl/N-Aryl derivativesReductive amination, Buchwald-Hartwig aminationProbing for improved pharmacokinetic properties and exploring SAR.
Azepane Carbon (C4)4-Hydroxy or 4-Amino derivativesRing expansion of substituted pyrrolidines researchgate.netIntroducing hydrogen bond donors/acceptors to enhance target affinity.
Phenyl RingIntroduction of additional substituents (e.g., -OH, -NH2, -Cl)Nucleophilic aromatic substitution on precursor moleculesFine-tuning electronic properties and exploring specific sub-pockets of a target binding site.
Trifluoromethyl GroupReplacement with other fluoroalkyl groups (e.g., -CF2H, -C2F5)Utilization of different fluorinated building blocks in synthesis researchgate.netInvestigating the specific role of the -CF3 group in target interaction and metabolic stability.

Exploration of Novel Biological Targets and Mechanisms of Action

The azepane scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-Alzheimer's, antimicrobial, and central nervous system (CNS) effects. nih.govresearchgate.netresearchgate.net Given this precedent, this compound and its derivatives are promising candidates for screening against a variety of biological targets. The trifluoromethylphenyl moiety is a common feature in many active pharmaceutical ingredients, known to contribute favorably to target binding.

Future research should focus on:

High-Throughput Screening: A library of derivatives should be subjected to high-throughput screening against diverse panels of targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, which are known to be modulated by azepane-containing compounds. lifechemicals.com

Phenotypic Screening: Cell-based phenotypic screens can uncover novel biological activities without a preconceived target, potentially identifying first-in-class mechanisms of action. researchgate.net

Computational Target Prediction: In silico methods like reverse docking and pharmacophore modeling can be used to screen the compound against databases of known protein structures to predict potential biological targets, guiding experimental validation. researchgate.netjopir.in

Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies would be required. This could involve assays to determine the mode of inhibition or activation, identifying downstream signaling effects, and structural biology studies to characterize the binding interaction at an atomic level.

Integration of Interdisciplinary Methodologies in Future Investigations

A comprehensive understanding of the therapeutic potential of this compound necessitates an integrated, interdisciplinary approach that combines computational and experimental techniques. researchgate.netmdpi.comjddhs.com Such a strategy streamlines the discovery and optimization process, from initial hit identification to preclinical evaluation.

A potential workflow could involve:

Computational Design: Utilizing molecular modeling to design a focused library of derivatives with predicted affinity for specific targets. researchgate.net

Chemical Synthesis: Efficient synthesis of the designed compounds. nih.govresearchgate.net

In Vitro Validation: Experimental testing of the compounds against the intended targets using biochemical and cellular assays.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of a lead compound bound to its target, providing a detailed view of the binding mode.

¹⁹F NMR/MRI Studies: Employing the fluorine tag for mechanistic studies and to assess target engagement in more complex biological systems. nih.gov

Iterative Optimization: Using the data from experimental and structural studies to refine the computational models and design the next generation of improved compounds. researchgate.net

This synergistic cycle of design, synthesis, testing, and analysis accelerates the development process and increases the likelihood of success. jddhs.com

Contribution to the Broader Understanding of Fluorinated Heterocycles in Biological Systems

Systematic investigation of this compound and its rationally designed derivatives would contribute significantly to the broader field of medicinal chemistry and our understanding of fluorinated heterocycles. nih.govnih.gov The introduction of fluorine can dramatically alter a molecule's conformation, basicity, and non-covalent interactions. researchgate.net

Studying this specific compound family would provide valuable insights into:

Conformational Effects: How the interplay between the trifluoromethylphenyl group and substituents on the flexible azepane ring dictates the molecule's preferred three-dimensional shape in solution and when bound to a target. researchgate.net

Pharmacokinetic Impact: Quantifying how this specific combination of a fluorinated aromatic ring and a saturated heterocycle affects key drug properties like membrane permeability, metabolic stability, and bioavailability. mdpi.comthieme-connect.com

Structure-Activity Relationships: Building a detailed SAR dataset would contribute to a predictive understanding of how to design novel fluorinated azepane derivatives for a range of biological targets, aiding future drug discovery efforts beyond this specific project. nih.govdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Trifluoromethyl)phenyl]azepane, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of trifluoromethylphenyl-containing compounds often involves coupling reactions (e.g., Suzuki-Miyaura) or reductive amination. For example, in analogous syntheses, ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate was prepared via urea formation and thiazole cyclization, achieving yields >90% by optimizing stoichiometry and reaction time . For azepane derivatives, introducing the trifluoromethylphenyl group early in the synthesis (e.g., via brominated intermediates) and using catalysts like Pd(PPh₃)₄ can enhance efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F), LCMS, and X-ray crystallography. For example, LCMS (e.g., m/z 757 [M+H]+) and HPLC retention time analysis (1.23 minutes under SQD-FA05 conditions) were critical for validating intermediates in related compounds . X-ray data refinement via SHELXL (e.g., anisotropic displacement parameters, twin refinement) ensures accurate structural determination, particularly for resolving conformational flexibility in the azepane ring .

Q. What solvents and storage conditions are optimal for preserving this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Solubility data for analogs suggest slight water solubility but better stability in DMSO or dichloromethane. Monitor purity via periodic HPLC analysis, as trifluoromethyl groups can hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting in ¹H signals) may arise from hindered rotation of the trifluoromethylphenyl group. Use variable-temperature NMR to probe dynamic effects. For electronic structure mismatches, compare density functional theory (DFT)-calculated spectra (B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with variations in the azepane ring (e.g., substituents at N-1) or phenyl group (e.g., halogens, methyl). Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). For example, replacing trifluoromethyl with chloro in related compounds reduced activity by 50%, highlighting the CF₃ group's role in target binding .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic centers. For instance, the azepane nitrogen’s lone pair may participate in resonance with the phenyl ring, reducing nucleophilicity. Validate predictions experimentally using kinetic studies (e.g., reaction with benzyl bromide in acetonitrile at 25°C) .

Q. What experimental designs address low reproducibility in catalytic asymmetric syntheses involving this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under controlled moisture/O₂ levels. Use design of experiments (DoE) to optimize parameters (catalyst loading, temperature). For example, in a related study, 5 mol% of (R)-BINAP with Pd₂(dba)₃ improved enantiomeric excess (ee) from 70% to 92% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.